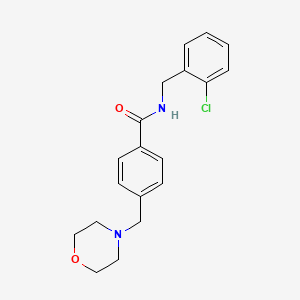![molecular formula C18H22N2O4 B4547872 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4547872.png)
1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}azepane
Overview
Description
1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}azepane is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- Chemical Synthesis and Antimicrobial Activity : Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including those bearing an aryl sulfonate moiety, have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. These compounds were prepared using multi-component cyclo-condensation reactions, showcasing the versatility of isoxazole derivatives in creating bioactive molecules (Kendre, Landge, & Bhusare, 2015).
Chemical Synthesis and Characterization
- Cycloaddition Reactions and Crystal Structures : Studies have focused on the cycloaddition reactions of isoxazoles and the crystal structure analysis of azepine derivatives. These studies provide insight into the structural aspects of these compounds and their potential applications in the synthesis of more complex molecules (Kobayashi & Nitta, 1985).
Catalysis and Reaction Mechanisms
- Catalytic Activity of Transition Metal Complexes : Research into N-heterocyclic carbene transition metal complexes, including those of molybdenum, tungsten, and ruthenium, derived from specific isoxazole derivatives, has explored their catalytic activities. These complexes have been tested in oxidation reactions, providing a foundation for the development of novel catalysts based on isoxazole structures (Cheng et al., 2015).
Supramolecular Chemistry
- Supramolecular Assemblies : The construction of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules, including studies on crystal engineering, highlights the potential of isoxazole and azepane derivatives in forming complex molecular structures with specific properties (Arora & Pedireddi, 2003).
Properties
IUPAC Name |
azepan-1-yl-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-8-7-13(11-17(15)23-2)16-12-14(19-24-16)18(21)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXFHXPSUCKEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4547799.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B4547803.png)
![3-(4-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4547811.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4547813.png)
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4547817.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4547823.png)
![3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide](/img/structure/B4547829.png)
![2,5-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4547840.png)
![{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B4547844.png)

![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide](/img/structure/B4547852.png)
![N-isobutyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4547867.png)

![N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4547885.png)
